4-[(2-methoxyphenyl)acetyl]morpholine
Description
4-[(2-Methoxyphenyl)acetyl]morpholine is a morpholine derivative characterized by a six-membered morpholine ring (containing one nitrogen and one oxygen atom) substituted with a (2-methoxyphenyl)acetyl group. The acetyl moiety bridges the morpholine ring and the 2-methoxyphenyl aromatic system, creating a hybrid structure with unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the morpholine ring’s role in enhancing solubility and bioavailability, while the methoxyphenyl group may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-5-3-2-4-11(12)10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJWMRBDCHCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Electron-Donating vs. In contrast, the 3-fluorophenyl (electron-withdrawing) and 3-nitrophenyl (strongly electron-withdrawing) groups in analogues reduce electron density, altering binding affinities to targets like enzymes or receptors . Halogen vs. Methoxy: Bromoacetyl derivatives (e.g., 4-(Bromoacetyl)morpholine) exhibit higher reactivity in nucleophilic substitutions compared to the methoxy-substituted compound, making them versatile intermediates in synthesis .
Ring Modifications :
- Derivatives like 2-[(4-Methylphenyl)methyl]morpholine replace the acetyl linker with a benzyl group, reducing conformational flexibility but increasing steric bulk, which may improve target specificity .
- Carboxylic acid-containing analogues (e.g., 2-[2-(morpholin-4-yl)phenyl]acetic acid) introduce ionizable groups, enhancing water solubility and pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
